Heterodendrin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66465-22-3 |
|---|---|
Molecular Formula |
C11H19NO6 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile |
InChI |
InChI=1S/C11H19NO6/c1-5(2)6(3-12)17-11-10(16)9(15)8(14)7(4-13)18-11/h5-11,13-16H,4H2,1-2H3/t6-,7-,8-,9+,10-,11-/m1/s1 |
InChI Key |
CQWWASNOGSDPRL-MPVQUNCYSA-N |
SMILES |
CC(C)C(C#N)OC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
CC(C)[C@@H](C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC(C)C(C#N)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Heterodendrin
Plant Kingdom Sources and Species Identification
Heterodendrin has been identified in a variety of plant families, demonstrating a relatively broad botanical distribution. Its presence has been documented in the families Fabaceae, Sapindaceae, Rosaceae, and Poaceae.
Within the Fabaceae family, this compound is notably found in several species of the genus Acacia. Research has confirmed its presence in Acacia hebeclada and Acacia giraffae. Furthermore, it has been identified in Acacia sieberiana var. woodii and Acacia pulchella var. reflexa.
In the Sapindaceae family, this compound was first isolated from Heterodendron oleaefolium. The Poaceae family, which includes grasses, also contains species that produce this compound, such as barley (Hordeum vulgare). Additionally, this compound has been reported in the Rosaceae family and in Rhodiola species like Rhodiola sacra and Rhodiola sachalinensis from the Crassulaceae family.
The following table provides a summary of the plant families and species documented to contain this compound.
| Family | Genus | Species |
| Fabaceae | Acacia | Acacia hebeclada |
| Acacia giraffae | ||
| Acacia sieberiana var. woodii | ||
| Acacia pulchella var. reflexa | ||
| Sapindaceae | Heterodendron | Heterodendron oleaefolium |
| Poaceae | Hordeum | Hordeum vulgare (Barley) |
| Rosaceae | ||
| Crassulaceae | Rhodiola | Rhodiola sacra |
| Rhodiola sachalinensis |
Occurrence of Epithis compound (B1205936) and Related Stereoisomers
Epithis compound, a stereoisomer of this compound, is also found in nature. It has been identified in barley (Hordeum vulgare) and is the only cyanogenic glycoside among the five hydroxynitrile glucosides derived from L-leucine in barley leaf tissue. The synthesis of both this compound and epithis compound has been achieved chemically, allowing for further study of their properties. Another related compound, 3-hydroxy-heterodendrin, has been isolated from Acacia sieberiana var. woodii. The co-occurrence of these related compounds within the same plant or genus highlights the complexity of biosynthetic pathways.
Tissue-Specific Localization within Producer Organisms
Within plants, cyanogenic glycosides and the enzymes that hydrolyze them are stored in separate cellular compartments to prevent autotoxicity. Generally, cyanogenic glycosides are stored in the vacuoles of cells, primarily within leaf tissues. The corresponding hydrolyzing enzymes, such as β-glucosidases, are often located in the apoplastic space, cytoplasm, or attached to cell walls. When the plant tissue is damaged, for instance by an herbivore, the contents of the cells are mixed, allowing the enzyme to come into contact with the cyanogenic glycoside. This initiates the breakdown of the glycoside and the release of hydrogen cyanide (HCN), a potent toxin that serves as a defense mechanism.
In sorghum, a related cyanogenic glycoside, dhurrin (B190987), has been found to be localized mainly in the epidermal, cortical, and vascular tissues, with the highest concentrations in the cortical tissue. Specifically, it was observed in the cytoplasm and cell walls of the outer cortical and epidermal cell layers. While direct studies on the precise subcellular localization of this compound are less common, the general principle of separating the glycoside from its hydrolytic enzyme is a conserved feature in cyanogenic plants. In barley, epithis compound is found in the leaf tissue. The concentration of these compounds can also vary depending on the age of the plant and environmental factors.
Chemotaxonomic Implications of this compound Distribution
The distribution of cyanogenic glycosides, including this compound, has significant implications for chemotaxonomy, the classification of plants based on their chemical constituents. The presence or absence of specific glycosides can serve as a chemical marker to delineate relationships between different plant groups.
For example, within the genus Acacia, the type of cyanogenic glycoside produced can vary between species and even within a single species. Most cyanogenic varieties of Acacia pulchella produce the aromatic glycosides sambunigrin (B1681423) and prunasin. However, A. pulchella var. reflexa is an exception, as it produces the aliphatic glucoside this compound. This chemical difference within the same species is a rare phenomenon and suggests distinct evolutionary pathways for the biosynthesis of these compounds.
The co-occurrence of this compound with other cyanogenic glycosides like proacacipetalin (B1214491) in some Acacia species further aids in chemical profiling and understanding taxonomic relationships. The pattern of cyanogenic glycoside distribution can, therefore, provide valuable data for constructing phylogenetic trees and understanding the evolutionary history of plant taxa. The study of these chemical markers, in conjunction with traditional morphological data, offers a more comprehensive approach to plant systematics.
Biosynthesis and Metabolic Pathways of Heterodendrin
Precursor Amino Acid Utilization: Leucine (B10760876) as the Primary Substrate
Cyanogenic glycosides are biogenetically derived from proteinogenic amino acids, including leucine, isoleucine, valine, phenylalanine, and tyrosine, as well as certain non-proteinogenic amino acids . For Heterodendrin, the precursor amino acid has been identified as leucine . Plants such as Heterodendron oleaefolium are known to contain this compound . The metabolic journey from leucine to this compound involves a cascade of enzymatic reactions that modify the amino acid's side chain and ultimately attach a sugar moiety.
Enzymatic Steps and Key Biocatalysts in Cyanogenic Glycoside Formation
The biosynthesis of cyanogenic glycosides generally proceeds through three main stages: the conversion of the amino acid to an aldoxime, the transformation of the aldoxime to a cyanohydrin (α-hydroxynitrile), and finally, the glycosylation of the cyanohydrin to form the stable cyanogenic glycoside .
The initial and rate-limiting steps in cyanogenic glycoside biosynthesis are catalyzed by enzymes belonging to the Cytochrome P450 (CYP) family, specifically those in the CYP79 and CYP71 families, among others .
Amino Acid to Aldoxime Conversion: The process begins with the conversion of the precursor amino acid into an aldoxime. For tyrosine-derived dhurrin (B190987), CYP79A1 is instrumental in converting tyrosine to p-hydroxyphenylacetaldoxime . In the case of valine- and isoleucine-derived linamarin (B1675462) and lotaustralin (B1675156), CYP79D1 and CYP79D2 in cassava play this role . Given that this compound is derived from leucine, a branched-chain amino acid, it is anticipated that specific CYP79 enzymes with affinity for leucine's structure are involved in this initial transformation.
Aldoxime to Cyanohydrin Conversion: Following aldoxime formation, a second set of P450 enzymes catalyzes the conversion of the aldoxime into a cyanohydrin. This typically involves dehydration and C-hydroxylation reactions . In the dhurrin pathway, CYP71E1 converts p-hydroxyphenylacetaldoxime to p-hydroxymandelonitrile . For linamarin and lotaustralin, CYP71E7 in cassava mediates the conversion of the respective oximes to cyanohydrins . These P450 enzymes often exhibit broad substrate specificity, accommodating both aliphatic and aromatic oximes .
The final step in the synthesis of cyanogenic glycosides is the glycosylation of the cyanohydrin intermediate, which stabilizes the reactive aglycone and forms the final glycoside. This reaction is catalyzed by UDP-glucosyltransferases (UGTs) , which transfer a glucose moiety from UDP-glucose to the cyanohydrin . For dhurrin, UGT85B1 is responsible for the glycosylation of p-hydroxymandelonitrile . Similarly, UGT85K5 has been identified in cassava for the glycosylation of intermediates in linamarin and lotaustralin biosynthesis . It is highly probable that a specific UGT enzyme acts on the leucine-derived cyanohydrin to produce this compound.
Table 1: Key Enzymes in Cyanogenic Glycoside Biosynthesis (General Pathway)
| Enzyme Family | Specific Enzyme (Example) | Precursor Amino Acid | Intermediate Product | Final Glycoside (Example) | Role in Pathway |
| Cytochrome P450 (CYP79) | CYP79A1 | Tyrosine | Aldoxime | N/A | Catalyzes the initial conversion of amino acid to aldoxime. |
| Cytochrome P450 (CYP71) | CYP71E1 | Aldoxime | Cyanohydrin | N/A | Catalyzes the conversion of aldoxime to cyanohydrin (α-hydroxynitrile). |
| UDP-Glucosyltransferase | UGT85B1 | Cyanohydrin | Glycosylated Cyanohydrin | Dhurrin | Catalyzes the addition of glucose to the cyanohydrin to form the cyanogenic glycoside. |
| Cytochrome P450 (CYP79) | CYP79D1, CYP79D2 | Valine, Isoleucine | Aldoxime | N/A | Catalyzes the initial conversion of amino acid to aldoxime. |
| Cytochrome P450 (CYP71) | CYP71E7 | Aldoxime | Cyanohydrin | N/A | Catalyzes the conversion of aldoxime to cyanohydrin. |
| UDP-Glucosyltransferase | UGT85K5 | Cyanohydrin | Glycosylated Cyanohydrin | Linamarin, Lotaustralin | Catalyzes the addition of glucose to the cyanohydrin. |
Cytochrome P450 Enzyme Family Involvement in Aldoxime and Cyanohydrin Synthesis
Regulation of Biosynthetic Pathways
The biosynthesis of cyanogenic glycosides is subject to intricate regulation, influenced by developmental stages, environmental cues, and genetic factors . In sorghum, the expression of genes involved in dhurrin biosynthesis, such as SbCYP79A1, is regulated transcriptionally, with signals like methyl jasmonate (MeJA) known to upregulate expression . Transcription factors can play significant roles, with some acting as repressors of gene expression in these pathways . Studies in cassava have revealed a strong diurnal rhythm in the biosynthesis of cyanogenic glucosides, with genes encoding key enzymes like CYP79D1, CYP79D2, CYP71E7, and UGT85K5 exhibiting cyclical expression patterns over a 25-hour period . The enzymes involved in the pathway are often organized into multi-enzyme complexes known as metabolons, facilitating efficient channeling of intermediates and metabolic flux .
Comparative Biosynthesis with Other Cyanogenic Glycosides
The biosynthetic pathway for this compound shares fundamental similarities with those of other well-studied cyanogenic glycosides, such as dhurrin (from tyrosine) and linamarin/lotaustralin (from valine/isoleucine) . The core enzymatic machinery—CYP79 family enzymes for the initial amino acid-to-aldoxime conversion, CYP71 or other P450s for aldoxime-to-cyanohydrin conversion, and UGTs for glycosylation—is conserved across these pathways .
Dhurrin Pathway: Utilizes tyrosine as a precursor, catalyzed by CYP79A1 and CYP71E1, followed by UGT85B1 .
Linamarin/Lotaustralin Pathway: Derived from valine and isoleucine, respectively, employing enzymes like CYP79D1, CYP79D2, and CYP71E7, with UGT85K5 for glycosylation .
This compound Pathway: As a leucine-derived cyanogenic glycoside, this compound biosynthesis is expected to involve leucine as the initial substrate, processed by specific CYP79 enzymes capable of handling branched-chain amino acids. Subsequently, other P450s and a UGT would catalyze the formation of the cyanohydrin and its glycosylation, respectively. The precise identity of the specific P450 and UGT enzymes involved in this compound biosynthesis may differ from those in the dhurrin or linamarin pathways, reflecting the substrate specificity required for leucine.
Table 2: Precursor Amino Acids and Exemplary Derived Cyanogenic Glycosides
| Precursor Amino Acid | Exemplary Cyanogenic Glycoside | Common Plant Source(s) |
| Tyrosine | Dhurrin | Sorghum spp. |
| Valine | Linamarin | Cassava, Lotus japonicus |
| Isoleucine | Lotaustralin | Cassava, Lotus japonicus |
| Leucine | This compound | Heterodendron oleaefolium |
| Phenylalanine | Prunasin, Sambunigrin (B1681423) | Almond, Cherry, Laurel |
Chemical Synthesis and Derivatization of Heterodendrin
Methodologies for Total Chemical Synthesis
The total synthesis of heterodendrin has been approached through several distinct strategies, evolving from methods with low yields to more efficient and stereocontrolled routes. Early attempts, such as using the Koenigs-Knorr condensation, resulted in very low yields of the desired products. More recent methodologies have overcome these limitations by employing milder conditions and novel reaction pathways. oup.com
A significant achievement in the synthesis of this compound has been the development of methods that allow for the controlled formation of the specific stereoisomer, (S)-heterodendrin, as well as its (R)-epimer, epithis compound (B1205936). A key challenge is the acidity of the proton at the α-position to the nitrile group, which makes the stereocenter prone to epimerization, especially under basic conditions.
An effective and fully stereocontrolled chemical synthesis for a range of cyanogenic glycosides, including this compound and epithis compound, has been developed. This approach involves the glucosylation of O-trimethylsilylated cyanohydrins, which yields a mixture of the acetylated epimers. These epimers can then be separated chromatographically before deprotection, ensuring access to stereochemically pure this compound and epithis compound. The deprotection is carried out under acidic conditions specifically to prevent any epimerization of the sensitive cyanohydrin functional group.
Another facile, three-step synthetic route has been described for (S)-heterodendrin, starting from an α-hydroxyamide. oup.com This method also focuses on maintaining stereochemical integrity throughout the reaction sequence.
The formation of the β-glycosidic bond is a critical step in the synthesis of this compound. Various glycosyl donors and promoters have been explored to optimize this transformation for both yield and stereoselectivity.
One highly successful strategy employs a fully acetylated glucopyranosyl fluoride (B91410) as the glycosyl donor, with boron trifluoride-diethyl etherate (BF₃·OEt₂) as the promoter. This glycosylation is performed on an O-trimethylsilylated cyanohydrin, which serves as the glycosyl acceptor. The trimethylsilyl (B98337) group enhances the nucleophilicity of the cyanohydrin's hydroxyl group, facilitating the reaction.
An alternative approach utilizes O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)trichloroacetimidate as the glycosyl donor. oup.com This imidate is reacted with an optically active α-hydroxyamide in the presence of BF₃·OEt₂ to form the glycosylated amide, which is a precursor to the final cyanogenic glycoside. Optimization of this glycosylation step found that high yields of the desired β-glycoside could be achieved. The use of glycosyl fluorides is noted for their stability and the high stereoselectivity they afford in glycosylation reactions under mild conditions.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Key Feature |
| Acetylated glucopyranosyl fluoride | O-trimethylsilylated cyanohydrin | Boron trifluoride-diethyl etherate | Performed under acidic conditions to avoid epimerization. |
| O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)trichloroacetimidate | α-hydroxyamide | Boron trifluoride-diethyl etherate | Forms a glycosylated amide intermediate. oup.com |
One method involves the direct formation of O-trimethylsilylated cyanohydrins from the corresponding aldehyde (isobutyraldehyde) by reacting it with trimethylsilyl cyanide (TMS-CN) and lithium perchlorate. This protected cyanohydrin is used directly in the glucosylation step.
A different strategy builds the cyanohydrin unit later in the synthesis. It starts with an α-hydroxyamide, which is first glycosylated. The resulting glycosyl amide is then dehydrated to form the cyanohydrin nitrile group. oup.com This dehydration is a key step in this synthetic sequence.
For deprotection, traditional methods often used basic catalysts like ammonia (B1221849) or potassium carbonate in alcohol. However, these conditions pose a high risk of epimerizing the cyanohydrin's chiral center. To circumvent this, an advanced deprotection system using triflic acid and methanol (B129727), followed by treatment with an ion-exchange resin, was developed. This acidic procedure effectively removes the acetyl protecting groups from the glucose unit without causing any epimerization of the aglycone, a critical advancement for stereocontrolled synthesis.
Glucosylation Strategies in Synthetic Routes
Challenges and Advancements in Synthetic Yield and Stereoselectivity
A primary challenge in this compound synthesis is controlling the stereochemistry at the anomeric center during glycosylation and at the cyanohydrin carbon. The susceptibility of the cyanohydrin's α-proton to base-catalyzed epimerization has been a persistent obstacle. Early synthetic attempts, such as those using the Koenigs-Knorr method, were plagued by this issue, leading to low yields (as low as 3% total yield for the acetylated epimers) and the formation of hard-to-separate epimeric mixtures.
A major advancement has been the design of synthetic pathways that intentionally avoid basic conditions. The development of an approach based on the glucosylation of O-trimethylsilylated cyanohydrins followed by deprotection under strictly acidic conditions represents a significant breakthrough. This strategy successfully prevents epimerization, leading to higher yields and excellent stereocontrol. The ability to chromatographically separate the acetylated diastereomers before the final deprotection step is also crucial for obtaining stereochemically pure products.
Design and Synthesis of this compound Analogs for Research Purposes
The synthetic methodologies developed for this compound are often general in nature, making them adaptable for the synthesis of analogs. This flexibility is crucial for research purposes, such as structure-activity relationship studies or for use as chemical probes.
The synthetic route proceeding through an α-hydroxyamide intermediate is described as being adaptable to create a series of cyanogenic glycoside analogs simply by changing the starting α-hydroxyester. Similarly, the method utilizing O-trimethylsilylated cyanohydrins is presented as a general approach, demonstrated by its application to the synthesis of six different natural cyanogenic glucosides. This implies that by starting with different aldehydes, a wide variety of aglycones can be glucosylated to produce a library of this compound analogs with modified structures. The synthesis of such analogs is instrumental in fields like drug discovery and chemical biology, where structurally simplified or modified versions of a natural product can lead to new therapeutic agents or tool compounds.
Biological Roles and Molecular Mechanisms of Heterodendrin
Role as a Constituent of Plant Defense Systems
Cyanogenic glycosides, including heterodendrin, are integral to the defense systems of many plant species. Their primary function is to provide a chemical barrier against threats from the environment.
The process by which cyanogenic glycosides release hydrogen cyanide is known as cyanogenesis. This compound, like other cyanogenic glycosides, exists in an inactive, stored form within plant tissues . This compartmentalization prevents self-toxicity. Upon physical damage to the plant, such as from herbivore feeding or mechanical injury, the cellular structure is compromised, allowing the cyanogenic glycoside to come into contact with specific hydrolytic enzymes.
The breakdown typically involves two enzymatic steps:
De-glycosylation: A β-glucosidase enzyme cleaves the sugar moiety from the cyanogenic glycoside, yielding a cyanohydrin (or α-hydroxynitrile) , , .
Cyanohydrin Breakdown: The resulting cyanohydrin is unstable and can spontaneously decompose to release hydrogen cyanide (HCN) and a carbonyl compound (an aldehyde or ketone) , . This step is often accelerated by a second enzyme, hydroxynitrile lyase (HNL) , .
This sequential enzymatic action effectively generates toxic HCN at the site of damage, serving as a rapid defense mechanism , . This compound has been identified as a cyanogenic glycoside found in various plant species nih.gov.
Table 1: Cyanogenesis Pathway
| Step | Enzyme Involved | Substrate | Product(s) | Outcome |
| 1 | β-Glucosidase | Cyanogenic Glycoside (e.g., this compound) | Cyanohydrin + Glucose | Liberation of the aglycone |
| 2 | Hydroxynitrile Lyase (or spontaneous) | Cyanohydrin | Hydrogen Cyanide (HCN) + Carbonyl Compound | Release of toxic agent |
The release of hydrogen cyanide is a critical aspect of plant defense against a wide range of organisms, including insects, bacteria, and fungi , . HCN is highly toxic as it interferes with cellular respiration by inhibiting cytochrome oxidase . This toxicity acts as a deterrent, preventing or reducing consumption by herbivores and inhibiting the growth of pathogens , .
Analytical Methodologies and Research Techniques for Heterodendrin Studies
Extraction and Isolation from Natural Matrices
The initial step in analyzing Heterodendrin involves its efficient extraction from plant tissues. This process aims to liberate the compound from the cellular matrix and prepare it for subsequent purification and analysis.
A variety of solvent-based extraction methods are employed for natural products, including this compound. The choice of solvent and technique depends on the polarity and stability of the target compound.
General Extraction Methods: Traditional methods such as maceration, percolation, decoction, reflux extraction, and Soxhlet extraction are commonly utilized . Modern techniques like ultrasound-assisted and microwave-assisted extraction offer enhanced efficiency and reduced extraction times .
Solvent Selection: Polar solvents such as methanol (B129727), ethanol, or ethyl-acetate are typically used for extracting hydrophilic compounds like this compound. For more lipophilic compounds, solvents like dichloromethane (B109758) or mixtures of dichloromethane and methanol are employed . Ethanol is often favored due to its lower toxicity and "green" solvent profile .
Enzyme Deactivation: To prevent enzymatic degradation of this compound, particularly the release of hydrogen cyanide from its cyanogenic glycoside structure, extraction mixtures are often heated to boiling for several minutes to deactivate endogenous enzymes. Alternatively, extraction can be performed at very low temperatures (-80°C) .
Table 1: Common Solvents for Natural Product Extraction
| Solvent | Polarity | Typical Use for this compound Extraction | References |
|---|---|---|---|
| Methanol | Polar | Hydrophilic compounds | |
| Ethanol | Polar | Hydrophilic compounds, "Green" solvent | |
| Ethyl-acetate | Polar | Hydrophilic compounds | |
| Dichloromethane | Intermediate | More lipophilic compounds | |
| Dichloromethane/Methanol | Intermediate/Polar | More lipophilic compounds |
Following extraction, chromatographic techniques are indispensable for separating this compound from other co-extracted compounds and purifying it to a level suitable for structural analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation, identification, and quantification of components in complex mixtures. It employs high pressure to achieve rapid separations with high resolution and sensitivity . HPLC is particularly effective for analyzing non-volatile or thermally unstable molecules like glycosides .
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS synergistically combines the separation power of liquid chromatography (including HPLC) with the mass analysis capabilities of mass spectrometry . This tandem technique is highly valuable for identifying and profiling compounds in complex biological samples, including those relevant to metabolomics mdpi.com. LC-MS/MS offers enhanced sensitivity and accuracy for quantitative assays . This compound has been successfully analyzed and identified using HPLC coupled with MS/MS detection .
Solvent-Based Extraction Protocols
Spectroscopic Elucidation of this compound Structure
Once isolated and separated, the precise molecular structure of this compound is confirmed using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure and chemical composition of a sample nih.govresearchgate.net. It exploits the magnetic properties of atomic nuclei to provide detailed information about the arrangement of atoms, functional groups, and the chemical environment within a molecule .
Structural Information: NMR techniques, including one-dimensional (1D) and two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC), provide data on chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs). This information allows for the definitive assignment of protons and carbons, elucidating connectivity and stereochemistry .
Application in Natural Products: NMR is critical for confirming the structure of isolated natural products like this compound, often by comparing experimental data with previously published spectral data or through de novo structure determination .
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound .
Identification and Profiling: MS, especially when coupled with chromatography (LC-MS), is instrumental in identifying compounds within complex mixtures and for profiling metabolic samples mdpi.com. The molecular weight of this compound is approximately 261.27 g/mol . Fragmentation patterns obtained from MS/MS experiments can further aid in confirming the identity and structural features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Advanced Metabolomic Profiling Techniques
Metabolomics, the study of the complete set of small molecules (metabolites) within a biological system, employs advanced analytical techniques to capture a snapshot of the metabolic state mdpi.com.
LC-MS in Metabolomics: LC-MS is a primary platform for metabolomic analysis due to its ability to separate and detect a wide range of metabolites simultaneously mdpi.com. This compound has been identified as a metabolite in studies profiling plant cultivars and in the analysis of biological samples, demonstrating its presence within complex metabolic landscapes . These profiling techniques allow researchers to understand metabolic pathways and identify biomarkers.
Compound List:
this compound
Amygdalin
Prunasin
Dihydroacacipetalin
3-Hydroxy-heterodendrin
Tectonol C
Wilsonol F
7-Deoxogeayine
1H-Indole-3-carboxylic acid, methyl ester
Arbutin
Rhodiocyanoside D
Sacranosides A and B
Microcarposide
Lupeol
Betulinic acid
β-Sitosterol glucoside
Methyl gallate
Luteolin
Epicatechin
Humulene-1,2-epoxide
Caryophyllene oxide
Neryl acetone-caryophyllene
Salvia-4(14)-ene-1-one
Linalool
Rhinocerotinoic acid
Isovaleronitrile diglycoside
Donepezil (DH)
2,6-Methyl-β-Cyclodextrin (2,6-Me-β-CD)
Hydroxypropyl methylcellulose (B11928114) (HPMC)
D-mannitol
D-ribulose
Nystose
(11E)-9,10,13-trihydroxy-11-octadecenoic acid
Widely Targeted Metabolomic Analysis of this compound and Related Metabolites
Widely targeted metabolomics represents a powerful approach for the simultaneous analysis of a large number of known metabolites within a biological sample. This technique involves the pre-defined selection of metabolites based on prior knowledge, enabling a focused yet broad survey of metabolic profiles. This compound, a cyanogenic glycoside derived from leucine (B10760876), has been identified within such comprehensive metabolomic studies, providing insights into its occurrence in complex biological systems beyond its primary plant sources.
In a study investigating the dynamic metabolic changes in Yanbian cattle during the dry-aging process, a widely targeted metabolomic analysis identified a total of 883 metabolites. This extensive list encompassed various categories including amino acids, organic acids, fatty acyls, nucleotides, carbohydrates, and heterocyclic compounds. This compound was cataloged within the "others" category, alongside compounds like 10-deoxyformamycin and α-asarone, indicating its presence in these animal tissues . The identification of this compound in such a context highlights the utility of metabolomics in uncovering the metabolic landscape of diverse biological samples and potentially identifying novel occurrences or metabolic pathways involving this compound.
Table 1: Metabolite Categories Identified in Yanbian Cattle Dry-Aging Study
| Metabolite Category | Number of Identified Metabolites | Proportion (%) | This compound's Classification |
| Amino acids and their metabolites | 317 | 35.9 | N/A |
| Derivatives of organic acid | 99 | 11.21 | N/A |
| Fatty acyls (FAs) | 90 | 10.19 | N/A |
| Nucleotides and their metabolites | 79 | 8.95 | N/A |
| Glycerophospholipids (GPs) | 75 | 8.49 | N/A |
| Carbohydrates and their metabolites | 51 | 5.78 | N/A |
| Benzene and substituted derivatives | 49 | 5.55 | N/A |
| Heterocyclic compounds | 38 | 4.3 | N/A |
| Alcohols and amines | 29 | 3.28 | N/A |
| Coenzymes and vitamins | 11 | 1.25 | N/A |
| Hormones and hormone-related compounds | 10 | 1.13 | N/A |
| Bile acids | 9 | 1.02 | N/A |
| Aldehydes, ketones, and esters | 9 | 1.02 | N/A |
| Glycerides | 4 | 0.45 | N/A |
| Tryptamines, cholines, and pigments | 3 | 0.34 | N/A |
| Sphingolipids (SLs) | 2 | 0.23 | N/A |
| Others | 8 | 0.91 | This compound included |
| Total Identified Metabolites | 883 | 100 |
Application of HRMS in Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a cornerstone technique for the precise identification and characterization of metabolites in complex mixtures. HRMS instruments, such as those employing Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass analyzers, offer exceptional mass accuracy and resolution, enabling the determination of elemental compositions and the differentiation of isobaric compounds. This capability is crucial for confident identification of natural products like this compound.
A study focused on the comprehensive chemical characterization of the Lianhua Qingwen capsule utilized Ultra-High Performance Liquid Chromatography coupled with Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (UHPLC-FT-ICR-MS). This advanced analytical approach allowed for the identification of numerous phytochemicals, including this compound. The researchers reported specific mass spectrometry data for this compound, providing experimental mass-to-charge (m/z) values, calculated exact masses, mass errors, and key fragmentation ions. This detailed information is vital for confirming the identity and structure of this compound within the complex matrix of the capsule extract.
Ecological Significance and Interactions of Heterodendrin
Function in Chemical Ecology of Plant-Organism Interactions
Cyanogenic glycosides, including Heterodendrin, are integral to the chemical ecology of plants, primarily acting as a defense against herbivores and pathogens . When plant tissues containing this compound are damaged, enzymatic hydrolysis releases highly toxic hydrogen cyanide (HCN) umm.ac.id. This release of HCN is a deterrent to many generalist herbivores, which lack the biochemical mechanisms to detoxify it, thus reducing herbivory and improving the plant's survival and reproductive success .
Research indicates that specialist herbivores, however, may evolve mechanisms to tolerate or even utilize cyanogenic glycosides. For instance, some insect herbivores have developed enzymes to detoxify or sequester HCN, allowing them to feed on plants that would be lethal to other species . This creates a dynamic evolutionary interplay between plants and herbivores, often referred to as a co-evolutionary arms race, where plants evolve stronger defenses, and herbivores evolve counter-defenses . The presence of this compound, therefore, shapes herbivore community composition and feeding preferences .
While the primary role is defense against herbivory, the chemical signals emitted by plants, including those related to cyanogenic glycosides, can also influence interactions with other organisms, such as attracting predators of herbivores or influencing plant-pathogen interactions .
Evolutionary Aspects of Cyanogenic Glycoside Production in Plants
The production of cyanogenic glycosides, such as this compound, is considered a prime example of sporadic metabolite evolution, having arisen multiple times independently across plant lineages . The evolutionary advantage of producing these compounds lies in their potent defensive capabilities against herbivory . Plants that synthesize cyanogenic glycosides gain a selective advantage by deterring herbivores, which can lead to increased survival and fitness .
However, the biosynthesis of these compounds also incurs metabolic costs for the plant, including the resources required for synthesis and the potential for autotoxicity if not properly compartmentalized . This creates an evolutionary trade-off: the benefits of defense versus the costs of production . Over evolutionary time, plants and herbivores have engaged in reciprocal adaptations. Herbivores that can overcome cyanogenesis may gain access to a food source with reduced competition, while plants that maintain effective cyanogenesis pressure herbivores to evolve or seek alternative hosts .
The genetic basis for cyanogenic glycoside production involves specific enzyme families, and the recruitment of different enzyme families for biosynthesis across various plant lineages highlights the dynamic and convergent nature of this evolutionary trait researchgate.net. For example, the evolution of specific cytochrome P450 enzymes and UDP-glucosyltransferases has been crucial for the biosynthesis of various cyanogenic glycosides, including those like this compound umm.ac.id.
Contribution to Ecosystem Dynamics
The presence of cyanogenic glycosides like this compound can influence broader ecosystem dynamics beyond direct plant-herbivore interactions. When cyanogenic plants decompose, the released cyanide can affect soil microbial communities researchgate.net. At low concentrations, soil microorganisms can convert cyanide into less harmful compounds that volatilize. However, at high concentrations, cyanide can be toxic to the very microorganisms responsible for its degradation, potentially accumulating in the soil and affecting plant growth researchgate.net.
Furthermore, the selective pressure exerted by cyanogenic compounds can shape plant community composition. Plants with effective chemical defenses may outcompete less defended species in environments with high herbivore pressure . Conversely, the presence of cyanogenic plants can also influence the distribution and abundance of herbivores and their natural enemies within an ecosystem . The impact of cyanogenic compounds on soil biota, nutrient availability, and plant community structure contributes to the complex web of interactions that define ecosystem dynamics .
Future Research Directions in Heterodendrin Studies
Elucidation of Unexplored Biosynthetic Pathways and Regulatory Networks
Cyanogenic glycosides (CNGs), including Heterodendrin, are synthesized from amino acid precursors through a series of enzymatic steps, typically involving cytochrome P450 enzymes and UDP-glucosyltransferases u-szeged.hu. While the general framework for CNG biosynthesis is established, the specific genes, enzymes, and regulatory mechanisms governing this compound production in plants are not yet fully characterized.
Future research should prioritize the identification of genes encoding the enzymes responsible for each step of this compound biosynthesis. This could involve comparative genomics and transcriptomics, particularly in plants known to produce this compound, such as Heterodendron oleaefolium or Acacia species . Understanding the precise catalytic mechanisms of these enzymes and their cellular localization will be crucial. Furthermore, investigating the regulatory networks that control the expression of these genes is essential. Factors such as light, temperature, wounding, and developmental stage can influence CNG production , and detailed studies are needed to pinpoint the specific transcription factors and signaling pathways involved in this compound's regulation. This knowledge could pave the way for metabolic engineering strategies to manipulate this compound levels in plants for various applications.
Advanced Structural-Activity Relationship Studies for Biological Mechanisms
This compound, like other CNGs, is generally understood to function as a plant defense compound, releasing toxic hydrogen cyanide (HCN) upon tissue damage . However, the specific biological activities directly attributable to this compound itself, independent of the HCN released, are not well-defined. Studies on plant extracts containing this compound have reported various activities, such as antioxidant and antimicrobial effects, but these are often attributed to a complex mixture of compounds .
There is a significant need for targeted research to screen this compound for intrinsic biological activities. This could involve in vitro assays to assess its potential as an antioxidant, antimicrobial, or cytotoxic agent. Furthermore, advanced structure-activity relationship (SAR) studies are warranted. Synthesizing derivatives of this compound with modifications to its sugar moiety or aglycone could reveal which structural features are critical for any observed biological effects. Elucidating the molecular targets and specific mechanisms of action of this compound would provide a deeper understanding of its physiological impact and potential therapeutic value.
Integration of Omics Data for Comprehensive Understanding of its Biological Roles
The advent of systems biology and 'omics' technologies offers powerful tools for dissecting complex metabolic pathways and understanding the biological roles of natural products . For this compound, integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of its biosynthesis, regulation, and function within the plant.
Future research should focus on generating comprehensive genomic data for plants producing this compound to identify gene clusters responsible for its synthesis. Transcriptomic studies under various environmental conditions and developmental stages can reveal how this compound production is regulated at the gene expression level. Proteomic analyses can identify the key enzymes and regulatory proteins involved, while metabolomic profiling can map this compound's position within the broader plant metabolic network and identify potential downstream metabolic consequences. A systems biology approach, integrating these diverse datasets, will be instrumental in uncovering the precise biological roles of this compound, potentially revealing functions beyond defense, such as in nitrogen metabolism or stress adaptation.
Development of Novel Research Methodologies for this compound Analysis
Accurate and sensitive methods for detecting, quantifying, and localizing this compound are essential for advancing its study . While techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly used for cyanogenic glycosides , there is scope for developing more advanced methodologies.
Novel analytical approaches, such as Mass Spectrometry Imaging (MSI), offer the potential to visualize the spatial distribution of this compound within plant tissues at a cellular level, providing insights into its localization and transport rsc.org. Developing highly sensitive and selective LC-MS/MS methods could improve the resolution of isomeric separation and quantification. Furthermore, the development of biosensors for rapid and on-site detection of this compound or its hydrolysis products could be valuable for food safety and agricultural applications . High-throughput screening (HTS) methodologies, already applied to glycosyltransferases , could also be adapted for discovering novel enzymes involved in this compound metabolism or for identifying inhibitors of its pathways.
Table 1: Occurrence of this compound in Plant Species and Associated Reported Activities
| Plant Species | Plant Part(s) Mentioned | Reported Biological Activities (General) | Reference(s) |
| Rhodiola sacra, Rhodiola sachalinensis | Not specified | Not specified for this compound itself. | rsc.org |
| Heterodendron oleaefolium | Vegetative parts | Not specified for this compound itself. | |
| Acacia sieberiana var. woodii | Not specified | Not specified for this compound itself; Acacia genus exhibits anti-inflammatory, antioxidant, antidiarrheal, antidiabetic, anticancer, antiviral activities. | |
| Detarium microcarpum | Stem bark, leaves, fruits, seeds coat | Antiviral, antibacterial, anticancer, antioxidant, genoprotective, sedative, and antidiabetic effects. |
Compound List
this compound
Amygdalin
Prunasin
Epithis compound (B1205936) / Dihydroacacipetalin
3-Hydroxy-heterodendrin
Cyanogenic Glycosides (general class)
Q & A
Q. What validated analytical methods are recommended for identifying and quantifying Heterodendrin in plant extracts?
Methodological Answer:
- Use spectroscopic techniques (e.g., NMR, LC-MS/MS) to confirm this compound’s structural identity. For quantification, pair HPLC with UV detection at 210–230 nm (optimal absorbance range for cyanogenic glycosides). Validate methods via spike-and-recovery experiments and calibration curves using purified standards.
- Experimental Design: Include negative controls (e.g., plant material lacking this compound) and replicate analyses (n ≥ 3) to ensure precision .
- Key Reference: Jaroszewski (1986) identified this compound in Acacia spp. using column chromatography and NMR .
Q. How can researchers isolate this compound from complex plant matrices while preserving its stability?
Methodological Answer:
- Extraction Protocol : Use cold methanol-water (70:30 v/v) to minimize enzymatic degradation. Centrifuge at 10,000 × g for 15 min to remove particulates.
- Purification : Employ reverse-phase C18 solid-phase extraction (SPE) or preparative HPLC. Monitor pH (maintain ≤6.5) to prevent hydrolysis of cyanogenic glycosides.
- Validation: Confirm stability via accelerated degradation studies (40°C/75% RH for 14 days) and compare with fresh extracts .
Q. What biosynthetic pathways are hypothesized for this compound, and how can they be experimentally verified?
Methodological Answer:
- Hypothesis : this compound biosynthesis likely involves tyrosine-derived intermediates, common in cyanogenic glycosides.
- Verification : Use isotope labeling (e.g., ¹³C-tyrosine) in plant tissue cultures, followed by tracking labeled atoms in this compound via LC-MS. Compare with transcriptomic data to identify candidate enzymes (e.g., cytochrome P450s) .
Q. Which model organisms are suitable for preliminary toxicity screening of this compound?
Methodological Answer:
- Invertebrate Models : Drosophila melanogaster for rapid LD50 determination.
- Vertebrate Models : Zebrafish embryos (FET assay) to assess developmental toxicity.
- Ethical Compliance: Follow institutional animal care guidelines (e.g., IACUC approval) and include positive controls (e.g., potassium cyanide) .
Q. How should researchers design a literature review to contextualize this compound’s ecological role?
** Methodological Answer:
- Search Strategy : Use databases (PubMed, Web of Science) with keywords: “this compound,” “cyanogenic glycosides,” “plant defense mechanisms.”
- Inclusion Criteria : Prioritize peer-reviewed studies (1980–present) with empirical data. Exclude non-English abstracts without translated methods.
- Synthesis: Create an evidence table comparing concentrations across species and ecological contexts (Table 1) .
Advanced Research Questions
Q. How can contradictory findings about this compound’s acute toxicity in mammalian models be resolved?
Methodological Answer:
- Meta-Analysis : Pool data from studies using standardized dosing (mg/kg body weight) and route (oral vs. intravenous). Apply Cochrane’s Q-test to assess heterogeneity.
- Confounding Factors: Control for diet (e.g., sulfur-amino acid intake, which affects cyanide detoxification) and genetic variability in β-glucosidase activity .
Q. What computational approaches predict this compound’s interactions with human metabolic enzymes?
Methodological Answer:
Q. How can isotopic tracing elucidate this compound’s degradation kinetics in soil ecosystems?
Methodological Answer:
- Experimental Design : Apply ¹⁵N-labeled this compound to soil microcosms. Track isotopic enrichment in microbial biomass (via NanoSIMS) and gaseous emissions (GC-IRMS).
- Statistical Analysis: Use mixed-effects models to account for spatial heterogeneity in microbial activity .
Q. What strategies optimize this compound extraction yields without compromising structural integrity?
Methodological Answer:
- Response Surface Methodology (RSM) : Design a Box-Behnken experiment varying solvent polarity, temperature, and extraction time. Optimize for yield (mg/g) and purity (HPLC area %).
- Validation: Confirm stability via FT-IR spectroscopy pre- and post-optimization .
Q. How do researchers reconcile discrepancies between in vitro and in vivo studies of this compound’s bioactivity?
Methodological Answer:
- Pharmacokinetic Modeling : Use PK-Sim to simulate absorption/distribution dynamics. Compare predicted plasma concentrations with in vitro IC50 values.
- In Vitro-In Vivo Extrapolation (IVIVE): Adjust for protein binding and hepatic clearance rates. Validate with microdosing trials in rodents .
Table 1: Comparative Analysis of this compound Detection Methods
| Method | Sensitivity (LOD) | Precision (% RSD) | Throughput | Key Reference |
|---|---|---|---|---|
| HPLC-UV | 0.1 µg/mL | 2.5% | Moderate | |
| LC-MS/MS | 0.01 µg/mL | 1.8% | High | |
| NMR (¹H) | 10 µg/mL | 5.0% | Low |
Note: LOD = Limit of Detection; RSD = Relative Standard Deviation.
Guidelines for Citation and Reproducibility
- Experimental Replication : Follow Beilstein Journal protocols for detailing synthesis steps and characterization data .
- Data Transparency : Deposit raw spectra and chromatograms in repositories (e.g., Zenodo) with persistent identifiers .
- Ethical Compliance : Disclose conflicts of interest and funding sources per ICMJE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
